molecular formula C12H15NO4 B13128470 2,2-Dihydroxy-1-(4-morpholinophenyl)ethan-1-one

2,2-Dihydroxy-1-(4-morpholinophenyl)ethan-1-one

Cat. No.: B13128470
M. Wt: 237.25 g/mol
InChI Key: QXEMBHBQSAPWAM-UHFFFAOYSA-N
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Description

2,2-Dihydroxy-1-(4-morpholinophenyl)ethan-1-one is a chemical compound with the molecular formula C12H15NO4 and a molecular weight of 237.25 g/mol . This compound is characterized by the presence of two hydroxyl groups and a morpholine ring attached to a phenyl group. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dihydroxy-1-(4-morpholinophenyl)ethan-1-one typically involves the reaction of 4-morpholinophenyl derivatives with suitable reagents under controlled conditions. One common method includes the use of hydroxylation reactions to introduce the hydroxyl groups at the desired positions on the phenyl ring .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, as it is mainly used for research purposes. large-scale synthesis would likely involve similar reaction pathways as those used in laboratory settings, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Dihydroxy-1-(4-morpholinophenyl)ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).

Major Products Formed

Scientific Research Applications

2,2-Dihydroxy-1-(4-morpholinophenyl)ethan-1-one has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-Dihydroxy-1-(4-morpholinophenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups and morpholine ring play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-Dihydroxyphenyl)ethan-1-one
  • 1-(2-Hydroxy-5-methylphenyl)ethanone

Uniqueness

2,2-Dihydroxy-1-(4-morpholinophenyl)ethan-1-one is unique due to the presence of both hydroxyl groups and a morpholine ring, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable compound for research .

Properties

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

2,2-dihydroxy-1-(4-morpholin-4-ylphenyl)ethanone

InChI

InChI=1S/C12H15NO4/c14-11(12(15)16)9-1-3-10(4-2-9)13-5-7-17-8-6-13/h1-4,12,15-16H,5-8H2

InChI Key

QXEMBHBQSAPWAM-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C(=O)C(O)O

Origin of Product

United States

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